molecular formula C22H18N2 B14689612 1H-Imidazole, 2-methyl-1,4,5-triphenyl- CAS No. 24499-04-5

1H-Imidazole, 2-methyl-1,4,5-triphenyl-

Cat. No.: B14689612
CAS No.: 24499-04-5
M. Wt: 310.4 g/mol
InChI Key: GLMATDQQVFXTDC-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-methyl-1,4,5-triphenyl- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their aromaticity and the presence of two nitrogen atoms in a five-membered ring. This particular compound is characterized by the substitution of methyl and phenyl groups at specific positions on the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- typically involves multi-component reactions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate . The reaction conditions are often mild, and the process can be conducted under solvent-free conditions, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2-methyl-1,4,5-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1H-Imidazole, 2-methyl-1,4,5-triphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-methyl-1,4,5-triphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 1H-Imidazole, 2,4,5-triphenyl-
  • 1H-Imidazole, 2-methyl-4,5-diphenyl-
  • 1H-Imidazole, 2-phenyl-4,5-dimethyl-

Comparison: 1H-Imidazole, 2-methyl-1,4,5-triphenyl- is unique due to the specific substitution pattern on the imidazole ring. This pattern influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

24499-04-5

Molecular Formula

C22H18N2

Molecular Weight

310.4 g/mol

IUPAC Name

2-methyl-1,4,5-triphenylimidazole

InChI

InChI=1S/C22H18N2/c1-17-23-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)24(17)20-15-9-4-10-16-20/h2-16H,1H3

InChI Key

GLMATDQQVFXTDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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